molecular formula C13H8Cl2N4O B1305145 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole CAS No. 671186-08-6

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole

Cat. No.: B1305145
CAS No.: 671186-08-6
M. Wt: 307.13 g/mol
InChI Key: NUYWOTGHOXXCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole, also known as 5-DCPC, is an organochlorine compound with a wide range of applications in scientific research. It is a colorless, crystalline powder that is soluble in organic solvents and has a molecular weight of 314.5 g/mol. 5-DCPC is used as a reagent in the synthesis of various organic compounds and has been studied for its potential use in drug delivery systems and as an antifungal agent.

Scientific Research Applications

Structural Analysis and Molecular Docking

Tetrazole derivatives have been structurally characterized using X-ray crystallography, revealing insights into their crystalline forms, cell dimensions, and molecular interactions. Notably, molecular docking studies have been conducted to understand the orientation and interaction of tetrazole molecules within active sites of target enzymes, providing valuable information for the design of COX-2 inhibitors (Al-Hourani et al., 2015), (Al-Hourani et al., 2020).

Synthesis and Characterization of Novel Tetrazoles

The synthesis of novel tetrazoles and their characterization through various techniques, including X-ray analysis and NMR chemical shifts, have been reported. This research enhances our understanding of tetrazole regiochemistry and contributes to the development of new materials with potential applications in various industries (Tariq et al., 2013).

Electron-Induced Reactivity and Ring Opening

Studies on the electron-induced reactivity of tetrazole derivatives, focusing on the formation of anion products and the influence of molecular structure on electron-induced ring opening, provide valuable insights into the stability and reactivity of these compounds, which can inform their applications in fields such as materials science and pharmaceuticals (Luxford et al., 2021).

Prototropic Tautomerism Studies

Investigations into the prototropic tautomerism of tetrazoles contribute to our understanding of their chemical behavior and properties, which is crucial for their application in medicinal chemistry and other fields (Alkorta & Elguero, 2012).

Synthesis and Functionalization of Tetrazoles

Research on the synthesis and functionalization of tetrazoles, including reactions with high regioselectivities and microwave-assisted approaches, contributes to the advancement of organic chemistry and the development of novel drugs and materials (Roh et al., 2012), (Mirzaei et al., 2008), (Nasrollahzadeh et al., 2018).

Safety and Hazards

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is potentially harmful. It has an LD50 of 3700 mg/kg (oral, rat) and 9300 mg/kg (skin, rabbit) . It causes skin irritation and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration . The compound binds to the kinase domain of c-Met, leading to autophosphorylation and activation of downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antiproliferative activity against cancer cell lines such as MCF-7 and A549 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the epithelial-mesenchymal transition (EMT) by blocking the interaction between hepatocyte growth factor (HGF) and c-Met .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits c-Met kinase by binding to its hinge region, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and migration, particularly in cancer cells . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may influence long-term cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained antiproliferative effects and inhibition of cell migration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and metastasis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered cellular metabolism . Additionally, it may affect the levels of key metabolites such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells may influence its activity and function, particularly in target tissues such as tumors.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting signaling pathways and cellular metabolism.

Properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYWOTGHOXXCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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